molecular formula C13H10FN3OS B15103487 5-fluoro-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide

5-fluoro-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide

Cat. No.: B15103487
M. Wt: 275.30 g/mol
InChI Key: UDYVSILRDGAPJN-UHFFFAOYSA-N
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Description

5-fluoro-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a thiazole ring attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Thiazole Ring: The thiazole ring can be attached through a condensation reaction between a thioamide and a haloketone.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-fluoro-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit histone deacetylases, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Fluoxapiprolin: A fungicide with a similar thiazole ring structure.

    Fluopimomide: Another compound with a thiazole ring used in crop protection.

Uniqueness

5-fluoro-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10FN3OS

Molecular Weight

275.30 g/mol

IUPAC Name

5-fluoro-1-methyl-N-(1,3-thiazol-2-yl)indole-2-carboxamide

InChI

InChI=1S/C13H10FN3OS/c1-17-10-3-2-9(14)6-8(10)7-11(17)12(18)16-13-15-4-5-19-13/h2-7H,1H3,(H,15,16,18)

InChI Key

UDYVSILRDGAPJN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=NC=CS3

Origin of Product

United States

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